molecular formula C22H35N3O5 B14862567 (2R,3S)-N1-(benzyloxy)-N4-((S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl)-2-hydroxy-3-isobutylsuccinamide

(2R,3S)-N1-(benzyloxy)-N4-((S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl)-2-hydroxy-3-isobutylsuccinamide

Cat. No.: B14862567
M. Wt: 421.5 g/mol
InChI Key: HPHKDFFZSFCRLY-RCCFBDPRSA-N
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Description

(2R,3S)-N1-(benzyloxy)-N4-((S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl)-2-hydroxy-3-isobutylsuccinamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-N1-(benzyloxy)-N4-((S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl)-2-hydroxy-3-isobutylsuccinamide involves multiple steps, each requiring specific reagents and conditions. A typical synthetic route may include the following steps:

    Protection of Functional Groups: The hydroxyl and amino groups are protected using suitable protecting groups to prevent unwanted reactions during subsequent steps.

    Formation of the Core Structure: The core structure of the compound is constructed through a series of condensation and coupling reactions. This may involve the use of reagents such as dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC) for amide bond formation.

    Introduction of Side Chains: The side chains, including the benzyloxy and isobutyl groups, are introduced through alkylation or acylation reactions.

    Deprotection: The protecting groups are removed under mild conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can be achieved through the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-N1-(benzyloxy)-N4-((S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl)-2-hydroxy-3-isobutylsuccinamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as halides, amines, or thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a carbonyl compound, while reduction of the carbonyl groups yields hydroxyl compounds.

Scientific Research Applications

Chemistry

In chemistry, (2R,3S)-N1-(benzyloxy)-N4-((S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl)-2-hydroxy-3-isobutylsuccinamide is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.

Biology

In biology, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its functional groups allow for the attachment of various labels, such as fluorescent tags, which can be used to track its interactions in biological systems.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new therapeutics.

Industry

In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique chemical properties make it valuable for developing new materials and processes.

Mechanism of Action

The mechanism of action of (2R,3S)-N1-(benzyloxy)-N4-((S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl)-2-hydroxy-3-isobutylsuccinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3S)-2-(((Benzyloxy)carbonyl)amino)-3-methylpentanoic acid
  • (2R,3S)-2-[[1,3-benzodioxol-5-ylmethyl(methyl)amino]methyl]-5-[(2S)-1-hydroxypropan-2-yl]-8-(3-methoxyprop-1-ynyl)-3-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,5]oxazocin-6-one

Uniqueness

(2R,3S)-N1-(benzyloxy)-N4-((S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl)-2-hydroxy-3-isobutylsuccinamide is unique due to its specific stereochemistry and functional groups. These features contribute to its distinct chemical properties and reactivity, making it valuable for various applications in research and industry. Compared to similar compounds, it offers a unique combination of functional groups that can be exploited for specific interactions and reactions.

Properties

Molecular Formula

C22H35N3O5

Molecular Weight

421.5 g/mol

IUPAC Name

(2S,3R)-N-[(2S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]-3-hydroxy-2-(2-methylpropyl)-N'-phenylmethoxybutanediamide

InChI

InChI=1S/C22H35N3O5/c1-14(2)12-16(19(27)24-18(21(29)23-6)22(3,4)5)17(26)20(28)25-30-13-15-10-8-7-9-11-15/h7-11,14,16-18,26H,12-13H2,1-6H3,(H,23,29)(H,24,27)(H,25,28)/t16-,17+,18+/m0/s1

InChI Key

HPHKDFFZSFCRLY-RCCFBDPRSA-N

Isomeric SMILES

CC(C)C[C@@H]([C@H](C(=O)NOCC1=CC=CC=C1)O)C(=O)N[C@H](C(=O)NC)C(C)(C)C

Canonical SMILES

CC(C)CC(C(C(=O)NOCC1=CC=CC=C1)O)C(=O)NC(C(=O)NC)C(C)(C)C

Origin of Product

United States

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